molecular formula C6H9NO3S B1144347 (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione CAS No. 15776-11-1

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione

Cat. No. B1144347
CAS RN: 15776-11-1
M. Wt: 175.21
InChI Key:
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Description

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is a derivative within the oxazolidine-2,4-dione family, a motif frequently found in biologically significant compounds. Research into oxazolidine-2,4-diones reveals their importance in various chemical and potentially therapeutic contexts due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of oxazolidine-2,4-diones, including (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide. This method offers a novel and convenient one-pot synthesis approach under mild, transition-metal-free conditions (Wen-Zhen Zhang et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis : A study by Merino et al. (2010) describes a versatile synthesis method for quaternary 1,3-oxazolidine-2,4-diones, which is relevant to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione. This synthesis process involves a two-step reaction from α-ketols and isocyanates, leading to the production of various 1,3-oxazolidine-2,4-diones.

  • Innovative Synthesis Using Carbon Dioxide : Zhang et al. (2015) developed a novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide. This process provides an efficient and environmentally friendly approach to creating these compounds, including (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione (Zhang et al., 2015).

Application in Agriculture

  • Fungicide Development : The development of famoxadone, an agricultural fungicide, showcases the practical application of oxazolidine-2,4-diones in agriculture. Famoxadone is a member of the oxazolidinone class of fungicides and exhibits excellent control of various plant pathogens (Sternberg et al., 2001).

Advanced Chemical Applications

  • Electrochemical Studies : A study by Casadei et al. (1995) focused on the electrochemical synthesis of oxazolidine-2,4-diones. This method presents a novel approach for the ring formation of these compounds, demonstrating the versatility of oxazolidine-2,4-diones in advanced chemical synthesis (Casadei et al., 1995).

  • Hypervalent Iodine Mediated Oxidative Cyclization : Research by Duddupudi et al. (2020) explored the oxidative cyclization of N-Boc-acrylamides to produce oxazolidine-2,4-diones. This study highlights the potential for innovative methods in the synthesis of such compounds (Duddupudi et al., 2020).

  • Crystallographic Analysis : Inada and Kanazawa (2017) conducted a crystallographic analysis of a compound related to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, providing insight into the structural aspects of these molecules (Inada & Kanazawa, 2017).

properties

IUPAC Name

(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFRAZOZMTUMG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione

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